molecular formula C10H13BrN2O B8524926 6-Bromo-pyridine-2-carboxylic acid tert-butylamide

6-Bromo-pyridine-2-carboxylic acid tert-butylamide

Cat. No.: B8524926
M. Wt: 257.13 g/mol
InChI Key: JUYWOWQICJIOCY-UHFFFAOYSA-N
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Description

6-Bromo-pyridine-2-carboxylic acid tert-butylamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

6-bromo-N-tert-butylpyridine-2-carboxamide

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H,13,14)

InChI Key

JUYWOWQICJIOCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dibromopyridine (40 g, 170 mmol) in THF (200 mL) was added dropwise over 1 hr to a cooled (−78 C) solution of n-butyllithium (2.0M in pentane, 85 mL, 170 mmol) in THF (100 mL) under a nitrogen atmosphere. The mixture was allowed to stir for an additional 15 min, then tert-butyl isocyanate was added dropwise over 5 min. The resulting reaction mixture was allowed to warm slowly to room temperature overnight before quenching with saturated ammonium chloride solution (200 mL) and extracting with ethyl acetate (2×100 mL). The combined organics were dried (MgSO4) and evaporated in vacuo to yield the cude product A466.1 (42.4 g) as a dark brown oil which was used immediately without further purification. HPLC YMC S-5 4.6×33 mm (2 min grad): retention time 1.76 min, M+H+=203.08
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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